Ethyl 2-aminothiazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The reaction involves the use of petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . Its molecular weight is 172.20 . The InChI Key is VNZXERIGKZNEKB-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-aminothiazole-5-carboxylate are complex. The compound has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-5-carboxylate is a white to yellow or light brown crystal or powder . It has a melting point of 159-163 °C . The compound is solid at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Studies
Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been extensively studied for their antimicrobial activities against various bacterial and fungal strains. Desai et al. (2019) synthesized derivatives and analyzed them for antimicrobial efficacy, revealing promising results against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study provides insight into the structure-activity relationships of these compounds, aiding in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Synthesis Methods
Researchers have developed new methods for synthesizing 2-aminothiazole-5-carboxylates. Zhao et al. (2001) introduced a facile synthesis technique involving ethyl β-ethoxyacrylate and N-bromosuccinimide (NBS), resulting in high yields of 2-aminothiazole-5-carboxylates. This method presents an efficient route for preparing these compounds, potentially facilitating further research and applications (Zhao, Gove, Sundeen, & Chen, 2001).
Structural Studies
The crystal structure of ethyl 2-aminothiazole derivatives has been investigated to understand their molecular configurations and interactions. For instance, the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed hydrogen-bonded dimers and quartets, indicating the potential for diverse molecular interactions. Such structural insights are crucial for the design of compounds with specific properties and activities (Lynch & Mcclenaghan, 2004).
Novel Conjugates and Derivatives
The exploration of novel thiazolylcarboxamide derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, demonstrating significant antibacterial and antifungal activities. Such studies not only expand the application range of thiazole derivatives but also contribute to the development of new therapeutic agents (Wazalwar, Banpurkar, & Perdih, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a biochemical reagent . It’s part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad pharmacological spectrum .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways due to their broad pharmacological spectrum .
Result of Action
It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the compound is sensitive to light and moisture , and it’s recommended to be stored under nitrogen at a temperature between 0-10°C .
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNIBACOPWYWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595997 | |
Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162849-96-9 | |
Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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